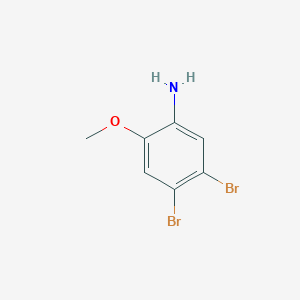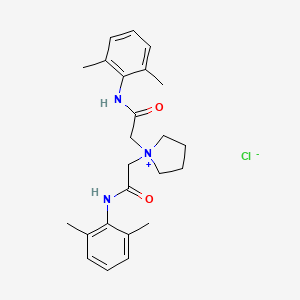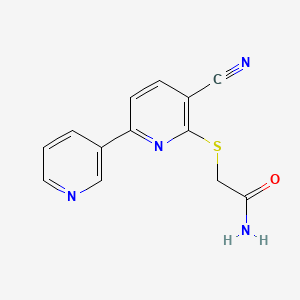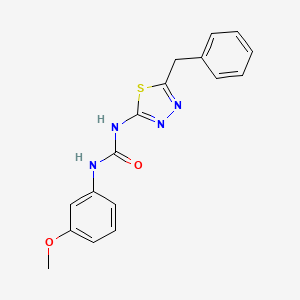
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine is a heterocyclic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole with an amine source. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the benzodioxole ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted benzodioxole compounds .
Scientific Research Applications
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiparasitic agents, particularly for the treatment of leishmaniasis.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound disrupts the oxidative phosphorylation process in parasites by acting as an uncoupler. This leads to the dissipation of the proton gradient across the mitochondrial membrane, ultimately inhibiting ATP synthesis and causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
- 5,6-Dichloro-2-(trifluoromethyl)pyrimidin-4-amine
Comparison
Compared to similar compounds, 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine exhibits unique properties due to the presence of the benzodioxole ring.
Properties
CAS No. |
146628-56-0 |
|---|---|
Molecular Formula |
C8H4Cl2F3NO2 |
Molecular Weight |
274.02 g/mol |
IUPAC Name |
5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-3-1-5-6(2-4(3)10)16-8(14,15-5)7(11,12)13/h1-2H,14H2 |
InChI Key |
XAGSXPKZLVNTID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)
![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)

